Evodine

描述

Historical Context and Ethnobotanical Significance of Evodia rutaecarpa in Research

The fruit of the Evodia rutaecarpa tree, known in Traditional Chinese Medicine (TCM) as Wu-Zhu-Yu, has a long and well-documented history of use in Asia, particularly in China, Japan, and Korea, for over two millennia. nih.gov According to the tenets of TCM, the fruit is classified as hot and acrid, traditionally used to address conditions associated with "internal coldness," thereby alleviating pain and regulating the flow of qi. itmonline.org

Ethnobotanical records indicate its widespread application for a variety of ailments. It has been traditionally employed to manage gastrointestinal issues such as abdominal pain, dysentery, vomiting, and diarrhea. nih.govwhiterabbitinstituteofhealing.com Its use also extended to treating headaches, particularly those accompanied by nausea, as well as gynecological concerns like amenorrhea and postpartum hemorrhage. nih.govitmonline.orgnih.gov The plant's consistent use in these traditional systems provided the foundational knowledge that has prompted modern scientific investigation into its constituent compounds, including Evodine. nih.gov

Academic Significance and Research Trajectory of this compound

The long history of Evodia rutaecarpa's medicinal use has directly fueled the academic pursuit of identifying and understanding its active chemical constituents. nih.gov Among the various compounds isolated from the plant, this compound has emerged as a molecule of significant interest to researchers. nih.gov The academic trajectory for this compound has been characterized by a transition from initial isolation and structural elucidation to in-depth investigations of its biological activities in preclinical models. nih.gov

A substantial body of research has focused on exploring the diverse pharmacological potential of this compound. nih.gov Laboratory studies, both in vitro and in vivo, have investigated a wide spectrum of activities, including anticancer, anti-inflammatory, and antibacterial effects. nih.govnih.gov However, a significant challenge in the research and development of this compound has been its inherent poor solubility and low bioavailability, which have hampered its progression. nih.govnih.gov This has, in turn, steered the research trajectory towards the chemical modification of the this compound scaffold. A major focus of current research is the design and synthesis of novel this compound derivatives with the aim of improving potency and physicochemical properties. nih.govresearchgate.net These efforts seek to create analogues that may offer enhanced biological activity and better suitability for further development. nih.gov

Chemical Classification within Natural Product Chemistry Research

Within the field of natural product chemistry, this compound is classified as an indole (B1671886) alkaloid. researchgate.net More specifically, it is characterized by a quinazolinocarboline skeleton, which places it in the tryptamine (B22526) indole alkaloid subgroup. nih.govresearchgate.net This structural framework is a key determinant of its biological properties and the focus of synthetic modification efforts. The molecule possesses an asymmetric carbon at the C13b position, meaning it can exist as different stereoisomers, a factor that is actively considered in synthetic and biological activity studies. researchgate.net

The following table provides a summary of the chemical classification of this compound.

| Classification Category | Description |

| Broad Class | Alkaloid |

| Sub-Class | Indole Alkaloid |

| Specific Group | Tryptamine Indole Alkaloid |

| Core Skeleton | Quinazolinocarboline |

| Key Structural Feature | Asymmetric center at C13b |

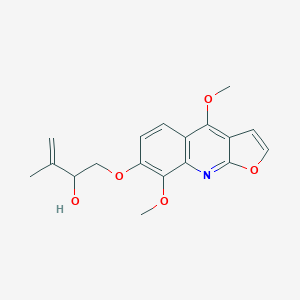

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-10(2)13(20)9-24-14-6-5-11-15(17(14)22-4)19-18-12(7-8-23-18)16(11)21-3/h5-8,13,20H,1,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJTUUHDKCPQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Sourcing and Isolation Methodologies for Evodine

Plant Source Identification and Authentication in Research

The primary botanical source of evodine is the plant species belonging to the Rutaceae family, most notably Evodia rutaecarpa (now reclassified as Tetradium ruticarpum). lifeasible.comnih.gov This plant's dried, unripe fruit, known as Fructus Evodiae, is a major source from which this compound is extracted. lifeasible.com Research has also reported the presence of this compound in other organisms, including Skimmia reevesiana. nih.gov

In a research context, the proper identification and authentication of the plant material are critical to ensure the reliability and reproducibility of scientific findings. For instance, in studies involving Fructus Evodiae, the plant material is often purchased from specialized herbal markets and then authenticated in accordance with established pharmacopeia standards, such as the Hong Kong Chinese Materia Medica Standards. mdpi.com

Authentication processes frequently involve analytical techniques like High-Performance Liquid Chromatography (HPLC). HPLC analysis is used to generate a characteristic chemical fingerprint of the plant extract. This allows researchers to confirm the presence and relative abundance of key chemical markers, including this compound and other related alkaloids like evodiamine (B1670323) and rutaecarpine (B1680285), thereby verifying the identity and quality of the source material. mdpi.comresearchgate.net An optimized HPLC method for Evodia rutaecarpa utilizes a mobile phase of [acetonitrile-tetrahydrofuran (25:15)]-0.02% H3PO4 (35:65) with detection at a wavelength of 220 nm, which effectively separates limonin, evodiamine, and rutaecarpine. researchgate.net

Advanced Extraction and Isolation Techniques for this compound

Conventional extraction methods like maceration and Soxhlet extraction are being increasingly replaced by advanced techniques that offer greater efficiency, reduced solvent consumption, and shorter processing times. nih.goviipseries.orgnih.gov These modern methods are crucial for obtaining high-purity this compound for research applications.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov By manipulating temperature and pressure, the solvating power of the CO2 can be precisely controlled. For the extraction of this compound and rutaecarpine from Evodia rutaecarpa, supercritical CO2 is often used with a co-solvent like methanol (B129727) to enhance its effectiveness. nih.gov SFE is considered a "green" technology due to its use of non-toxic CO2 and its ability to leave minimal solvent residue in the final extract. nih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves (typically >20 kHz) to create acoustic cavitation in the solvent. nih.govnih.gov The formation and collapse of microscopic bubbles generate intense localized pressure and temperature, which disrupts plant cell walls and enhances the penetration of the solvent, thereby accelerating the release of bioactive compounds like this compound. nih.gov This method significantly reduces extraction time and can be performed at lower temperatures, which is beneficial for thermally sensitive compounds. nih.govnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample matrix directly. nih.govnih.gov The rapid, localized heating creates internal pressure within the plant cells, causing them to rupture and release their contents into the solvent. nih.govyoutube.com This technique is known for its high speed, efficiency, and reduced solvent usage compared to conventional methods. nih.govyoutube.com The efficiency of MAE is influenced by factors such as the microwave power, extraction time, and the properties of the solvent. nih.gov

Following extraction, isolation and purification are typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying this compound from the crude extract, ensuring a high degree of purity for subsequent research. researchgate.netnih.gov

Table 1: Comparison of Advanced Extraction Techniques for Botanical Compounds

| Feature | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

|---|---|---|---|

| Principle | Uses a supercritical fluid (e.g., CO2) with tunable solvent properties by altering pressure and temperature. nih.govnih.gov | Employs high-frequency sound waves to induce acoustic cavitation, disrupting cell walls. nih.govnih.gov | Uses microwave energy for rapid, direct heating of the solvent and sample, causing cell rupture. nih.govnih.gov |

| Advantages | Low toxicity, minimal solvent residue, high selectivity, non-flammable. nih.govnih.gov | Reduced extraction time, lower temperature operation, enhanced mass transfer. nih.govnih.govnih.gov | Very short extraction times, reduced solvent volume, high efficiency and reproducibility. nih.govnih.govyoutube.com |

| Common Solvents | Supercritical CO2, often with a polar co-solvent like methanol or ethanol (B145695). nih.gov | Ethanol, methanol, water, and various hydroethanolic mixtures. nih.govmdpi.com | Polar solvents that absorb microwave energy effectively, such as ethanol and acetone. nih.govyoutube.com |

| Key Parameters | Pressure, temperature, time, co-solvent flow rate. nih.gov | Ultrasound amplitude/power, frequency, time, temperature, solvent type. nih.govmdpi.com | Microwave power, time, temperature, solvent-to-material ratio. nih.govnih.gov |

Optimization of this compound Yields from Natural Sources for Research Applications

Maximizing the yield of this compound from its botanical sources is a key objective for efficient research application. This is achieved by systematically optimizing various parameters of the extraction process. The choice of plant part, its growing conditions, and post-harvest handling also significantly influence the final yield. customprocessingservices.com

Research using Response Surface Methodology (RSM) has been employed to optimize extraction conditions. For instance, a study on supercritical fluid extraction of evodiamine and rutaecarpine from Evodia rutaecarpa identified specific optimal parameters. nih.gov While this study focused on evodiamine and rutaecarpine, the principles are directly applicable to co-extracted compounds like this compound. The highest yields were predicted at an extraction time of 78 minutes, a temperature of 62°C, a pressure of 280 bar, and a methanol co-solvent flow rate of 0.4 mL/min. nih.gov

Several factors are consistently shown to be critical in the optimization process:

Solvent Selection: The polarity of the solvent is a crucial factor. For many alkaloids and flavonoids, hydroalcoholic solutions (e.g., ethanol/water mixtures) are highly effective. mdpi.commdpi.com Studies have shown that ethanol concentration is often the most significant factor influencing the recovery of phenolic compounds. mdpi.com

Temperature: Higher temperatures can increase solvent diffusivity and compound solubility, but excessive heat may degrade thermolabile compounds. nih.govdergipark.org.tr

Time: While longer extraction times can increase yield, there is typically a point of diminishing returns after which the yield plateaus or degradation may occur. nih.gov Advanced methods like UAE and MAE drastically shorten the required time to minutes instead of hours. youtube.commdpi.com

Solid-to-Solvent Ratio: This ratio affects the concentration gradient, which is the driving force for mass transfer. Optimizing this ratio is essential for achieving maximum extraction efficiency without excessive solvent waste. mdpi.com

Process-Specific Parameters: For UAE, ultrasound amplitude is a key variable, while for MAE, microwave power is critical. nih.govmdpi.com Increasing these parameters can enhance extraction efficiency, but excessive power can lead to compound degradation. nih.gov

Table 2: Examples of Optimized Parameters for Bioactive Compound Extraction

| Technique | Plant Source | Target Compound(s) | Optimized Parameters | Reference |

|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Evodia rutaecarpa | Evodiamine, Rutaecarpine | Time: 78 min; Temp: 62°C; Pressure: 280 bar; Co-solvent (Methanol) Flow: 0.4 mL/min | nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Olive Leaves | Phenolic Compounds | Solvent: 72% Ethanol; Amplitude: 46 μm; Specific Energy: 25 J∙mL−1 | mdpi.com |

| Microwave-Assisted Extraction (MAE) | Barleria lupulina Leaves | Phenolic & Flavonoid Content | Solvent: 80% Ethanol; Power: 600 W; Time: 60 s | nih.gov |

This compound is a furoquinoline alkaloid that has been identified in various plant species, including members of the Rutaceae family such as Choisya ternata and Evodia rutaecarpa. Research into this compound encompasses its presence in nature, its potential biosynthetic origins, and its metabolic fate and interactions within biological systems. This article focuses on the current understanding of the biosynthetic pathways and metabolic transformations involving this compound, based on available scientific literature.

Biosynthetic Pathways and Metabolic Transformations of Evodine

Enzymatic and Non-Enzymatic Steps in Evodine Biosynthesis

The precise, step-by-step enzymatic and non-enzymatic pathway for the de novo biosynthesis of this compound in plants is not fully elucidated in the provided search results. However, studies on related furoquinoline alkaloids in species like Choisya ternata suggest the involvement of several types of oxidation reactions during their biosynthesis. The potential roles of oxygenase enzymes and other enzymes facilitating oxygen-atom transfer have been discussed in the context of the biosynthetic pathways of C. ternata alkaloids, which include this compound, evoxine (B1671825), and anhydroevoxine (B14711160). nih.govresearchgate.netresearchgate.netpsu.edursc.org The formation of these alkaloids likely involves a series of enzymatic modifications of precursor molecules.

Exploration of Precursor Compounds in this compound Biosynthesis

Research into the biosynthesis of furoquinoline alkaloids points to several compounds as potential intermediates or precursors. The mevalonate (B85504) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), provides the five-carbon units necessary for prenylation, a common modification in alkaloid biosynthesis. wikipedia.org

Role of 7-Isopentenyloxy-gamma-fagarine (B50299) as a Precursor

7-Isopentenyloxy-gamma-fagarine is identified as a significant precursor, particularly in the context of the synthesis of this compound and related enantiopure alkaloids like evoxine and anhydroevoxine. nih.govresearchgate.netresearchgate.netpsu.edursc.orgbiocat.combiocrick.com This compound has been utilized in the chemical asymmetric synthesis of these alkaloids. nih.govresearchgate.netresearchgate.netpsu.edursc.orgbiocat.combiocrick.com Within the proposed in vivo biosynthetic routes in plants such as Choisya ternata, 7-isopentenyloxy-gamma-fagarine is suggested to be formed through the prenylation of haplopine. Subsequent enzymatic steps, potentially involving monooxygenase-catalyzed asymmetric epoxidation, could lead to intermediates like (R)-anhydroevoxine, which is considered a likely precursor for (S)-evodine. psu.edu

In Vitro and In Vivo Metabolic Pathways of this compound in Biological Systems

The metabolic fate of this compound in biological systems involves various transformations. While detailed metabolic pathways for this compound specifically are less extensively documented in the provided results compared to related compounds like evodiamine (B1670323), its presence and metabolism in vivo have been indicated. Studies have demonstrated the simultaneous determination of this compound and evodiamine in biological samples, such as Beagle dog plasma, suggesting that this compound undergoes metabolic processes in living organisms. thegoodscentscompany.comnih.govspandidos-publications.com

Research on the metabolism of the related indoloquinazoline alkaloid evodiamine in human liver microsomes and hepatocytes has revealed several major metabolic pathways, including oxygenation, N-demethylation, dehydrogenation, glucuronidation, and GSH conjugation. frontiersin.orgnih.gov These types of reactions are common in the metabolism of alkaloids and may also be relevant to the metabolic transformation of this compound. In vivo experiments with evodiamine in rats have shown the rapid conversion to hydroxylated and glucuronidated metabolites. nih.govspandidos-publications.comnih.gov

Influence on Purine (B94841) Metabolic Pathways

This compound has been reported to influence metabolic pathways, including potentially disturbing the metabolic pathways of purine. researchgate.net Further detailed research findings on the specific mechanisms and extent of this compound's influence on purine metabolism are not provided in the search results.

Influence on Lipid Metabolic Pathways

This compound is also mentioned in the context of influencing lipid metabolism regulation. researchgate.net While direct detailed studies on this compound's impact on lipid metabolic pathways were not extensively found, research on the related compound evodiamine in mice has shown differential expression of genes involved in lipid metabolism in the liver and adipose tissue following evodiamine administration. thegoodscentscompany.comnih.gov Genes such as SREBP-1c, HSL, and TGH in the liver showed increased mRNA expression, while PPAR-γ mRNA expression decreased. nih.gov In adipose tissue, opposite changes were observed for some genes, with HSL mRNA expression significantly reduced. nih.gov These findings on a related alkaloid suggest a potential area for further investigation regarding this compound's effects on lipid metabolism.

Synthetic Chemistry Strategies for Evodine and Analogues

Total Synthesis Approaches to Evodine

Total synthesis of this compound aims to construct the complete molecular framework from simpler, readily available precursors. This often involves multi-step reaction sequences designed to assemble the complex heterocyclic structure and establish the correct stereochemistry.

Chemical Asymmetric Synthesis of Enantiopure this compound

Achieving enantiopure this compound requires chemical asymmetric synthesis, a strategy that introduces chirality into the molecule during the synthetic process to favor the formation of one specific enantiomer. One approach to the asymmetric synthesis of enantiopure alkaloids, including this compound, has utilized 7-isopentenyloxy-γ-fagarine as a precursor. psu.edunih.govrsc.orgmolaid.comresearchgate.netacs.org This highlights the use of naturally occurring compounds or their readily accessible derivatives as starting points for constructing the target molecule with the desired stereochemistry. The (R)-enantiomer of anhydroevoxine (B14711160) appears to be a likely precursor for enantiopure quinoline (B57606) alkaloids such as (S)-evodine. psu.edu A stereochemical correlation route between (R)-evoxine, (S)-evodine, this compound acetate, and (R)-anhydroevoxine has been established through chemical synthesis. psu.edu

Key Synthetic Intermediates and Reaction Sequences

The total synthesis of this compound typically involves a series of carefully orchestrated reaction steps. While specific detailed reaction sequences for this compound's total synthesis are not extensively detailed in the provided search results, the synthesis of related quinoline alkaloids and evodiamine (B1670323) derivatives offers insights into potential strategies and intermediates. For instance, the synthesis of other quinoline alkaloids can involve the formation of the quinoline core through methods like the Friedländer condensation. mdpi.com The synthesis of evodiamine derivatives has utilized evodiamine as a starting material, undergoing reactions with halides followed by treatment with trifluoroacetic acid (TFA) to yield ring-opened derivatives. nih.gov Another approach to the total synthesis of evodiamine and its analogues involves a continuous biscyclization reaction. nih.gov These examples suggest that key intermediates in this compound synthesis could include functionalized quinoline or indole (B1671886) frameworks that undergo cyclization and further modifications to build the final structure. Reaction sequences often involve the formation of heterocyclic rings, functional group interconversions, and the introduction of side chains. wikipedia.orgchemrxiv.org

Chemical Modification and Derivative Synthesis of this compound

Chemical modification of this compound and the synthesis of its analogues and derivatives are undertaken to explore the impact of structural changes on the compound's properties. This can involve altering substituents, modifying the core structure, or creating prodrugs.

Structure-Directed Design of this compound Analogues

Synthetic Methodologies for Novel this compound Derivatives

Various synthetic methodologies are employed to create novel this compound derivatives. These methods allow for the introduction of different functional groups and structural motifs onto the this compound scaffold or related precursors. Techniques used in the synthesis of quinoline derivatives and evodiamine analogues provide relevant examples. These can include alkylation reactions, cyclization strategies, and methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.orgnih.govnih.govorganic-chemistry.org The synthesis of ring-opened evodiamine derivatives by reacting evodiamine with halides and subsequent TFA treatment is one such methodology. nih.gov The development of efficient and environmentally benign synthetic procedures, including green chemistry approaches, is an ongoing area of research in the synthesis of quinoline scaffolds and their derivatives. researchgate.netresearchgate.net

Molecular and Cellular Mechanisms of Evodine S Biological Actions

General Overview of Signaling Pathway Modulations by Evodine

This compound exerts its biological effects by targeting key signaling cascades that are often dysregulated in disease states, particularly in cancer. Research has demonstrated that this compound can significantly influence the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. nih.govnih.gov These pathways are crucial regulators of cell growth, survival, and differentiation.

The PI3K/Akt signaling pathway is a central node in cellular signaling, promoting cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of Akt in a dose-dependent manner in pancreatic cancer cells, thereby downregulating this pro-survival pathway. nih.gov This inhibition of the PI3K/Akt pathway is a key mechanism underlying this compound's anti-cancer effects. nih.govresearchgate.net Similarly, the MAPK/ERK pathway, which is involved in transmitting signals from the cell surface to the nucleus to regulate gene expression and cell cycle progression, is also a target of this compound. nih.gov Studies have indicated that this compound can inhibit the phosphorylation of ERK1/2, leading to the suppression of downstream signaling events that promote tumor growth. nih.govnih.gov

In addition to the PI3K/Akt and MAPK/ERK pathways, this compound has been found to modulate other signaling molecules. For instance, in gastric cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is critical for the maintenance of cancer stem cell properties. windows.net Furthermore, it can suppress the expression of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, leading to the accumulation of lipid reactive oxygen species and subsequent cancer cell death. nih.gov

The table below summarizes the key signaling pathways modulated by this compound and the observed effects in various cancer cell lines.

| Signaling Pathway | Key Proteins Modulated | Cancer Cell Line(s) | Observed Effects |

| PI3K/Akt | Akt, PI3K | Pancreatic (PANC-1, SW1990), Ovarian (HO-8910PM) | Inhibition of phosphorylation, induction of apoptosis. nih.govresearchgate.net |

| MAPK/ERK | ERK1/2, p38 | Pancreatic (PANC-1, SW1990), Ovarian (HO-8910PM) | Inhibition of phosphorylation, promotion of apoptosis. nih.govresearchgate.net |

| Wnt/β-catenin | - | Gastric Cancer Stem Cells | Inhibition of proliferation and stem cell properties. windows.net |

| Ferroptosis Pathway | GPX4 | Bladder Cancer (TCCSUP) | Suppression of GPX4, induction of ferroptosis. nih.gov |

This compound's Effects on Cellular Processes

The modulation of the aforementioned signaling pathways by this compound translates into significant effects on fundamental cellular processes, including proliferation, viability, and migration.

A substantial body of evidence demonstrates that this compound inhibits the proliferation and reduces the viability of a wide range of cancer cells. This anti-proliferative effect is often dose- and time-dependent. windows.netnih.gov For example, in human pancreatic cancer cell lines PANC-1 and SW1990, this compound significantly inhibited cell viability and colony formation. nih.govnih.gov Similarly, it has been shown to suppress the proliferation of human melanoma, gastric cancer, and non-small cell lung cancer cells. windows.netnih.govmdpi.com

The inhibition of cellular proliferation by this compound is closely linked to its ability to induce cell cycle arrest and apoptosis. nih.govresearchgate.netnih.gov this compound treatment has been observed to cause cell cycle arrest at the G2/M phase in some cancer cell lines. nih.gov The induction of apoptosis, or programmed cell death, is a critical mechanism of this compound's anti-cancer activity. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. lupinepublishers.com

The following table details the effects of this compound on the proliferation and viability of various cancer cell lines.

| Cancer Cell Line | Effect on Proliferation | Effect on Viability | Key Findings |

| Pancreatic (PANC-1, SW1990) | Inhibition | Reduction | Dose-dependent inhibition of growth and colony formation. nih.govresearchgate.net |

| Gastric (AGS, BGC-823) | Inhibition | Reduction | Dose- and time-dependent inhibition. windows.net |

| Bladder (TCCSUP) | Inhibition | Reduction | Dose- and time-dependent inhibition. nih.gov |

| Non-small cell lung (A549) | Inhibition | Reduction | Inhibited proliferation in A549 cells but promoted it in derived cancer stem-like cells. nih.gov |

| Melanoma (A375) | Inhibition | Reduction | Induces apoptosis and necroptosis. mdpi.com |

Cellular migration is a fundamental process in normal physiology and is also a critical step in cancer metastasis. lupinepublishers.com this compound has demonstrated a clear ability to inhibit the migration and invasion of various cancer cells. lupinepublishers.com In human pancreatic cancer cells, a wound-healing assay showed that this compound inhibited cell migration. nih.govnih.gov Similarly, in gastric cancer cells, both wound-healing and transwell invasion assays revealed that this compound significantly suppressed cell migration and invasion in a dose-dependent manner. windows.net

The anti-migratory effects of this compound are attributed to its ability to modulate the expression and activity of proteins involved in cell motility and the degradation of the extracellular matrix. For instance, in nasopharyngeal carcinoma cells, this compound was found to repress the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix and facilitating cell invasion. researchgate.net Furthermore, in bladder cancer cells, this compound treatment led to a decrease in the expression of mesenchymal markers and an increase in epithelial markers, suggesting an inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. nih.gov

The table below summarizes the research findings on this compound's influence on cellular migration.

| Cancer Cell Line | Assay Used | Effect on Migration | Key Mechanistic Findings |

| Pancreatic (PANC-1, SW1990) | Wound-healing assay | Inhibition | - |

| Gastric (AGS, BGC-823) | Wound-healing, Transwell invasion | Inhibition | Dose-dependent inhibition of migration and invasion. windows.net |

| Bladder (TCCSUP) | Transwell migration assay | Inhibition | Suppression of EMT. nih.gov |

| Non-small cell lung (A549) | - | Inhibition | Inhibited migration and invasion in both A549 cells and derived cancer stem-like cells. nih.gov |

| Nasopharyngeal (HONE1, CNE1) | Boyden transwell chambers | Inhibition | Repression of MMP-2 expression. researchgate.net |

| Breast (MDA-MB-231) | - | Inhibition | Significant reduction of lung metastasis in a xenograft model. lupinepublishers.com |

Structure Activity Relationship Sar Investigations of Evodine

Correlating Structural Features with Biological Activities of Evodine

Detailed research findings explicitly correlating specific structural features of the this compound molecule with its various reported biological activities (such as anti-inflammatory, analgesic, or P-gp inhibitory effects) were not available in the search results. General information indicates that this compound's complex structure, featuring multiple functional groups, underlies its pharmacological profile. cymitquimica.com However, the precise contribution of each part of the molecule to a specific activity requires dedicated SAR studies involving the synthesis and testing of structural analogs, the detailed results of which were not retrieved.

Identification of Pharmacophores and Key Functional Groups for this compound Activity

The search results mention that this compound's molecular structure includes multiple functional groups that contribute to its pharmacological effects. cymitquimica.com Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties, and they play a critical role in biological activity by interacting with biological targets. weebly.comscribd.com However, specific studies identifying the key pharmacophores (the minimal set of structural features in a molecule that is recognized by a biological target and is responsible for its activity) or the precise functional groups within this compound essential for its various activities were not found. Pharmacophore modeling is a common approach in drug discovery to identify these critical features. nih.gov

Computational Approaches in this compound SAR Analysis

Computational approaches, such as molecular docking, QSAR (Quantitative Structure-Activity Relationship), and molecular dynamics simulations, are valuable tools in SAR analysis and drug design. nih.govnih.gov These methods can help predict how a molecule interacts with a biological target, identify key interactions, and model the relationship between structural descriptors and biological activity. While computational methods are increasingly used in pharmacological research, including studies on related compounds researchgate.net, specific detailed information on the application of computational SAR analysis specifically to this compound to elucidate its mechanism of action or predict the activity of analogs was not available in the search results, apart from a mention of QSAR for toxicity prediction of related compounds including this compound. researchgate.net

In Vitro Biological Activity Research of Evodine

Antinociceptive Activity Research of Evodine

Preliminary research suggests that this compound possesses pain-relieving properties. Some ingredients within the source plant, including this compound, have demonstrated analgesic characteristics in pharmacological studies guidechem.com. This activity is a key area of interest for researchers exploring naturally derived compounds for pain management.

| Research Focus | Finding | Source |

| Analgesic Properties | Components of Evodia, including this compound, have been identified as having analgesic effects. | guidechem.com |

Anti-inflammatory Activity Research of this compound

This compound has been identified as a compound with strong physiological activities, including anti-inflammatory effects guidechem.com. This has been noted alongside other properties such as antioxidant and anti-fungal activities. The potential for this compound to modulate inflammatory pathways is a significant aspect of its biological profile under investigation.

| Research Focus | Finding | Source |

| Anti-inflammatory Effects | This compound is recognized for its potent anti-inflammatory activity in preclinical evaluations. | guidechem.com |

Anticancer Activity Research of this compound in Cell Culture Models

The anticancer potential of this compound is an area of active research. Studies have shown that this compound can inhibit the growth of various cancer cells, highlighting its potential as a basis for developing new anticancer agents guidechem.com.

Research has demonstrated that this compound has a notable effect in suppressing the growth of cancer cells. This inhibitory action has been observed across a variety of cancer cell lines. Specifically, studies have indicated that this compound can inhibit the proliferation of leukemia, cervical cancer, breast cancer, and liver cancer cells in vitro guidechem.com. This broad-spectrum activity suggests that this compound may target fundamental processes involved in cancer cell proliferation.

| Cancer Cell Line Type | Observed Effect | Source |

| Leukemia Cells | Inhibition of cell growth | guidechem.com |

| Cervical Cancer Cells | Inhibition of cell growth | guidechem.com |

| Breast Cancer Cells | Inhibition of cell growth | guidechem.com |

| Liver Cancer Cells | Inhibition of cell growth | guidechem.com |

The precise mechanisms behind this compound's anticancer effects are still under investigation. While it is established that the compound inhibits cancer cell growth, the specific pathways, such as the induction of apoptosis (programmed cell death), are not yet fully detailed in the available literature for this compound itself. However, compounds that induce glutathione transferase (GST) activity are often associated with inhibiting the effects of chemical carcinogens. It has been noted that this compound compounds can enhance the activity of GST, suggesting a potential mechanism for its anticancer effects by inhibiting carcinogenesis guidechem.com.

In Vivo Biological Activity Studies of Evodine in Preclinical Animal Models

Design and Implementation of Animal Models for Evodine Research

The design and implementation of animal models in preclinical research aim to mimic aspects of human diseases to evaluate the potential efficacy and mechanisms of action of a compound nih.govnih.govmdpi.com. The selection of an animal model is crucial and depends on the specific disease or condition being studied, considering physiological and pathophysiological similarities to humans nih.gov. Commonly used animal species in preclinical studies include rodents (mice and rats), rabbits, dogs, and non-human primates nih.govnih.govmdpi.com. Rodents, particularly mice and rats, are frequently utilized due to their genetic tractability, ease of handling, and relatively lower cost nih.govmdpi.com.

For evaluating potential therapeutic effects, various models are employed. These can involve inducing a disease state through chemical means, genetic modification, or surgical procedures nih.gov. For instance, inflammation can be induced using phlogistic agents like carrageenan ijpras.compublichealthtoxicology.com. Pain models can involve chemical irritants or thermal stimuli mdpi.commdpi.complos.orgresearchgate.net. Cancer models often involve the transplantation of human cancer cells into immunocompromised mice (xenograft models) or the use of genetically engineered mouse models that spontaneously develop tumors nih.gov.

The implementation involves administering the test compound to the animals and monitoring relevant physiological and biochemical parameters over time ijpras.commdpi.compublichealthtoxicology.com. This includes assessing changes in disease markers, behavioral responses (e.g., pain scores), and tumor size or weight mdpi.comnih.gov. Ethical considerations and protocols approved by institutional animal care committees are fundamental to the design and execution of these studies.

Efficacy Studies of this compound in Disease Models

Specific detailed findings regarding the efficacy of this compound (PubChem CID: 398789) in preclinical animal models for antinociceptive, anti-inflammatory, and anticancer activities were not comprehensively found in the search results. The available literature often focuses on Evodiamine (B1670323), a different compound, when discussing these activities in extracts containing this compound. Therefore, detailed research findings and data tables specifically for this compound (PubChem CID: 398789) in these areas cannot be provided here based on the current information.

Advanced Analytical Methodologies for Evodine Research

Chromatographic Techniques for Evodine Quantification and Purity Assessment

Chromatography plays a vital role in the analysis of this compound, enabling the separation of this compound from complex mixtures and the assessment of its purity. Various chromatographic methods are employed, offering different advantages depending on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, particularly for its quantification and purity assessment cabidigitallibrary.orgcookechem.com. HPLC allows for the separation of this compound from other compounds present in extracts of Evodia rutaecarpa cabidigitallibrary.org. The method typically involves using a reverse-phase column, such as an Ultimate XB-C18 column, with a mobile phase often consisting of a mixture of acetonitrile (B52724) and an aqueous solution, such as 0.1% acetic acid cabidigitallibrary.org. Detection is commonly performed using a UV detector at a specific wavelength, such as 210 nm, where this compound absorbs light cabidigitallibrary.org.

HPLC is considered a simple, accurate, and reliable method for determining the content of active constituents, including this compound, in Evodia rutaecarpa cabidigitallibrary.org. Purity assessment using HPLC can involve comparing the chromatogram of a sample to that of a reference standard with known high purity cookechem.com. Diode Array Detection (DAD) or Photodiode Array (PDA) detectors coupled with HPLC are particularly useful for peak purity assessment. These detectors capture UV-Vis spectra across an eluting peak, and software can analyze the consistency of these spectra. If the spectra are consistent across the peak, it suggests the peak represents a single compound and is spectrally pure axionlabs.comresearchgate.net. Deviations in spectral overlays indicate the presence of co-eluting impurities axionlabs.comresearchgate.net.

An example of HPLC conditions used for the analysis of this compound, evodiamine (B1670323), and rutaecarpine (B1680285) is shown below cabidigitallibrary.org:

| Parameter | Value |

| Chromatographic Column | Ultimate XB-C18 (3.0 mm × 150 mm, 3 μm) |

| Column Temperature | 30 °C |

| Mobile Phase | Acetonitrile : 0.1% Acetic Acid (45:55) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 μl |

This method allows for the separation and quantification of this compound alongside other key alkaloids in Evodia rutaecarpa extracts cabidigitallibrary.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful techniques for the analysis of this compound, offering high sensitivity and selectivity for both quantification and metabolite profiling bioanalysis-zone.comresearchgate.netresearchgate.netchromatographyonline.com. LC-MS couples the separation capabilities of HPLC with the identification and quantification power of mass spectrometry bioanalysis-zone.comnih.gov. This hyphenated technique is particularly valuable for analyzing complex samples, such as biological matrices or crude plant extracts, where it is necessary to separate this compound from numerous other compounds before detection researchgate.netresearchgate.netnih.gov.

LC-MS is widely used in pharmaceutical research for quantitative measurements of active compounds and their metabolites bioanalysis-zone.comchromatographyonline.com. For this compound, LC-MS can be employed to quantify the compound in various samples and to identify and profile its metabolites researchgate.netresearchgate.net. Metabolite profiling involves identifying and characterizing the metabolic products of a compound within a biological system evotec.commdpi.com. LC-MS/MS, utilizing tandem mass spectrometry, provides enhanced structural information through fragmentation of ions, which aids in the identification of metabolites nih.govevotec.commdpi.com.

In LC-MS, different ionization techniques can be used, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being common for LC coupling thermofisher.com. ESI is often preferred for polar and semi-polar compounds, while APCI is suitable for less polar or neutral compounds thermofisher.com. For metabolite identification using LC-MS, the presence of the precursor or molecular ion is crucial, and fragmentation (MS/MS or MSn) is performed to obtain structural information thermofisher.com. High-resolution accurate mass (HRAM) MS systems, such as Orbitrap mass analyzers, can even allow for the calculation of empirical formulae from molecular ions thermofisher.com.

LC-MS/MS methods have been established for the simultaneous quantitative analysis of this compound and other bioactive components in Evodia rutaecarpa tiprpress.com. This allows for the evaluation of the content of this compound in different samples of the plant tiprpress.com. LC-MS/MS is also instrumental in systematic screening and characterization of absorbed constituents, including this compound, in biological systems researchgate.net.

Data from LC-MS analysis can include chromatograms showing the separation of compounds and mass spectra providing information about their mass-to-charge ratio and fragmentation patterns evotec.com. This data is essential for both the quantification of this compound and the identification of its metabolic fate.

Spectrometric Methods in this compound Structural Elucidation and Quantification

Spectrometric methods provide valuable information regarding the structure and quantity of this compound. Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are utilized for these purposes mdpi.comkarary.edu.sdsathyabama.ac.in.

Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS), is fundamental for determining the molecular weight of this compound and providing fragmentation patterns that help in structural confirmation nih.govkarary.edu.sd. High-resolution MS can provide accurate mass measurements, aiding in the determination of the elemental composition thermofisher.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds like this compound karary.edu.sdnih.gov. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the arrangement of atoms and functional groups within the molecule karary.edu.sdnih.gov. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to fully characterize the structure of this compound nih.gov.

Infrared (IR) spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at different wavelengths karary.edu.sdjchps.com. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that can be used for identification and structural analysis jchps.com.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect compounds that absorb light in the UV-Vis region, which is characteristic of molecules containing chromophores, such as conjugated double bonds or aromatic rings mdpi.com. For this compound, UV-Vis detection is commonly used in HPLC for its quantification and purity assessment, as the compound absorbs at specific UV wavelengths cabidigitallibrary.orgaxionlabs.com. UV-Vis spectra obtained with DAD can also be used for peak purity assessment in chromatography axionlabs.comresearchgate.net.

While primarily used for structural elucidation, some spectrometric methods, like UV-Vis spectroscopy coupled with HPLC, are directly applied for the quantification of this compound based on its absorbance properties cabidigitallibrary.org. Mass spectrometry can also be used for quantitative analysis, particularly in techniques like LC-MS/MS, by monitoring specific mass transitions corresponding to this compound nih.govtiprpress.com.

Quantitative Analysis Techniques for this compound in Complex Biological Matrices

Quantitative analysis of this compound in complex biological matrices, such as plasma, urine, or tissue homogenates, is essential for pharmacokinetic and metabolism studies chromatographyonline.comnih.gov. Due to the complexity of these matrices and the potentially low concentrations of this compound and its metabolites, highly sensitive and selective analytical techniques are required chromatographyonline.comnih.govshimadzu.com.

LC-MS and particularly LC-MS/MS are the premier tools for the quantitative analysis of small molecules like this compound in biological matrices bioanalysis-zone.comchromatographyonline.comshimadzu.com. These techniques offer the necessary sensitivity and selectivity to accurately measure this compound amidst numerous endogenous compounds bioanalysis-zone.comchromatographyonline.com. Sample preparation is a critical step in the quantitative analysis of biological matrices to remove interfering substances and concentrate the analyte researchgate.net. Techniques such as liquid-liquid extraction or solid-phase extraction (SPE) are commonly employed nih.govresearchgate.netjapsonline.com.

For quantitative analysis using LC-MS/MS, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are often used nih.gov. These modes selectively monitor specific precursor-to-product ion transitions characteristic of this compound, providing high specificity and sensitivity nih.gov. A calibration curve is generated using known concentrations of this compound in the biological matrix, and the concentration in unknown samples is determined by comparing their peak areas or heights to the calibration curve japsonline.com.

Quantitative LC-MS/MS methods have been developed and validated for the determination of various compounds in biological matrices, demonstrating good accuracy, precision, and recovery japsonline.com. While specific detailed data on this compound quantification in biological matrices was not extensively found in the search results, the general principles and techniques applied to similar compounds are applicable chromatographyonline.comnih.govshimadzu.comresearchgate.net. The challenges in analyzing biological matrices include matrix effects, which can affect ionization efficiency in MS, and the need for robust sample preparation methods shimadzu.comresearchgate.net.

Quantitative analysis techniques are continuously being refined to improve sensitivity, reduce sample volume requirements, and increase throughput shimadzu.comjascoinc.com.

Future Research Directions and Translational Perspectives for Evodine

Development of Novel Evodine Derivatives for Enhanced Efficacy and Target Specificity

A significant area for future research involves the rational design and synthesis of novel this compound derivatives. This approach aims to modify the chemical structure of this compound to potentially improve its pharmacological properties, such as potency, bioavailability, and target specificity, while potentially reducing any undesirable effects. Research into derivatives of related compounds, such as Evodiamine (B1670323), has shown that structural modifications can lead to compounds with enhanced biological activities. nih.govjst.go.jpresearchgate.net Applying similar strategies to the this compound scaffold could yield novel chemical entities with superior therapeutic profiles. This involves systematic structural modifications and subsequent evaluation of their biological effects to establish comprehensive structure-activity relationships.

Exploration of Multi-Target Pharmacological Strategies Involving this compound

Complex diseases often involve multiple biological pathways. Exploring multi-target pharmacological strategies involving this compound could offer a more effective approach to treating such conditions. Given that related compounds like Evodiamine have shown the ability to interact with various biological targets, suggesting potential as a starting point for multi-target drugs, similar investigations could be pursued for this compound. mdpi.comresearchgate.netnih.gov Future research could focus on identifying multiple targets modulated by this compound or its derivatives and understanding the interplay between these interactions. This could lead to the development of therapies that simultaneously address several aspects of a disease, potentially improving efficacy and overcoming resistance mechanisms.

Application of Computational Chemistry and Artificial Intelligence in this compound Drug Discovery

Computational chemistry and artificial intelligence (AI) are increasingly integral to modern drug discovery, offering powerful tools to accelerate the identification and optimization of potential drug candidates. evogene.comvariational.aieurofinsdiscovery.comacs.orgsoci.org These technologies can be applied to this compound research to streamline the discovery process.

Virtual Screening and De Novo Molecular Design for this compound Analogs

Virtual screening techniques can be employed to search large chemical libraries in silico to identify compounds structurally similar to this compound or predicted to interact with specific biological targets relevant to this compound's potential activities. evogene.comeurofinsdiscovery.commdpi.comeuropa.eunih.govresearchgate.net De novo molecular design, on the other hand, involves building novel molecular structures from scratch based on desired properties and interactions with a target. evogene.comvariational.aimdpi.comeuropa.eunih.govresearchgate.netosti.gov These computational approaches can facilitate the discovery of novel this compound analogs with potentially enhanced properties without the need for extensive experimental synthesis and testing in the initial stages.

Predictive Modeling for this compound's Biological Activities

Predictive modeling utilizes computational algorithms to forecast the biological activities, pharmacokinetic properties, and potential toxicity of compounds based on their chemical structures. actascientific.comgithub.iozenodo.orgazorobotics.comnih.gov By building predictive models based on available data for this compound and related compounds, researchers can prioritize which derivatives or analogs are most likely to exhibit desired therapeutic effects and favorable profiles, thus guiding experimental efforts more efficiently. This can help in predicting potential efficacy against specific diseases or forecasting absorption, distribution, metabolism, and excretion (ADME) properties.

Investigation of this compound in Combination Therapies

Combination therapy, the use of two or more drugs to treat a disease, is a well-established strategy in various medical fields, particularly in oncology, to enhance efficacy, reduce toxicity, and overcome drug resistance. nih.govreflexion.comefpia.eufrontiersin.org Future research could explore the potential of using this compound or its derivatives in combination with other therapeutic agents. Investigating synergistic effects with existing drugs could lead to more effective treatment regimens for diseases where this compound shows promise. Studies on related compounds have sometimes involved their co-analysis, hinting at potential interactions or combined effects worthy of further investigation. nih.govjst.go.jpresearchgate.netthegoodscentscompany.comnih.govdntb.gov.uaspandidos-publications.comdntb.gov.uasci-hub.se

Expanding the Scope of this compound's Pharmacological Activities and Underlying Mechanisms

While some biological activities of this compound may be known, a comprehensive understanding of its full pharmacological spectrum and the detailed molecular mechanisms underlying its effects is still developing. Future research should aim to explore additional potential therapeutic applications for this compound beyond currently identified activities. This involves in-depth in vitro and in vivo studies to uncover new biological targets and signaling pathways modulated by this compound. For instance, given the reported antiviral potential of components from Evodiae Fructus, including this compound, further investigation into specific antiviral mechanisms could be warranted. mdpi.com Expanding this knowledge is crucial for identifying new indications and optimizing its use in various therapeutic areas.

常见问题

Q. How can researchers systematically characterize Evodine’s physicochemical properties to ensure reproducibility?

Methodological Answer:

- Step 1: Use spectroscopic techniques (e.g., NMR, IR, UV-Vis) to confirm molecular structure and purity. Compare spectral data with established literature or reference compounds.

- Step 2: Employ chromatographic methods (HPLC, GC-MS) to assess purity (>95% recommended for biological assays). Include retention times and solvent systems in reporting .

- Step 3: Determine solubility profiles in polar/nonpolar solvents and stability under varying pH/temperature conditions. Document protocols for storage (e.g., inert atmosphere, −20°C) to mitigate degradation .

Q. What experimental designs are optimal for assessing this compound’s in vitro bioactivity?

Methodological Answer:

- Step 1: Use dose-response assays (e.g., cell viability assays like MTT) with triplicate technical replicates and negative/positive controls (e.g., DMSO for solvent, cisplatin for cytotoxicity).

- Step 2: Standardize cell lines (e.g., HeLa, HEK293) and culture conditions (e.g., RPMI-1640, 5% CO₂). Report passage numbers and seeding density .

- Step 3: Apply statistical models (e.g., IC₅₀ calculation via nonlinear regression) and validate with independent experiments. Address batch-to-batch variability by testing multiple this compound syntheses .

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

Methodological Answer:

- Step 1: Conduct a systematic review to identify methodological disparities (e.g., assay conditions, this compound concentrations, cell models). Use tools like PRISMA guidelines for transparency .

- Step 2: Replicate key studies under standardized conditions. For example, compare apoptosis assays (Annexin V vs. TUNEL) in the same cell line .

- Step 3: Perform pathway enrichment analysis (e.g., RNA-seq) to identify overlapping targets (e.g., MAPK, NF-κB) and contextualize discrepancies via network pharmacology .

Example Contradiction Analysis Table:

Q. What methodologies are recommended to study this compound’s synergistic effects with other bioactive compounds?

Methodological Answer:

- Step 1: Design combinatorial assays (e.g., Chou-Talalay method) to calculate Combination Index (CI) values. Test fixed-ratio dilutions of this compound and co-compounds (e.g., curcumin) .

- Step 2: Validate synergy using orthogonal approaches (e.g., transcriptomics for pathway crosstalk, isobologram analysis). Include single-agent controls .

- Step 3: Address pharmacokinetic interactions via co-administration studies in vivo (e.g., plasma concentration-time profiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。